molecular formula C12H19NO4 B3719840 2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B3719840
M. Wt: 241.28 g/mol
InChI Key: WVISPXQIRGAOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DMDD and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DMDD has been found to inhibit the activity of enzymes such as lactate dehydrogenase, which is involved in energy metabolism, and acetylcholinesterase, which is involved in neurotransmitter signaling. DMDD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMDD has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMDD has been found to have antioxidant properties, protecting cells from oxidative stress. At higher concentrations, DMDD has been found to induce apoptosis in cancer cells. DMDD has also been found to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of DMDD is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Additionally, DMDD has been found to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of DMDD is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DMDD. One area of interest is in the development of DMDD-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of DMDD and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, the development of new synthetic methods for DMDD could improve its yield and purity, making it more accessible for scientific research.

Scientific Research Applications

DMDD has been found to have a range of potential applications in scientific research. One area of interest is in the field of cancer research, where DMDD has been found to inhibit the growth of cancer cells in vitro. DMDD has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models. Additionally, DMDD has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2,3-dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2)3-10(16)9(11(17)4-12)6-13-5-8(15)7-14/h6,8,14-16H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVISPXQIRGAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC(CO)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 3
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 4
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 5
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 6
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

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